molecular formula C4H7ClN2 B1600603 4-Methylpyrazole hydrochloride CAS No. 56010-88-9

4-Methylpyrazole hydrochloride

Cat. No.: B1600603
CAS No.: 56010-88-9
M. Wt: 118.56 g/mol
InChI Key: PUCXJHNDMYZOHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fomepizole Hydrochloride is synthesized through the reaction of 4-methylpyrazole with hydrochloric acid. The process involves the following steps:

Industrial Production Methods: Industrial production of Fomepizole Hydrochloride involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fomepizole Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Fomepizole Hydrochloride exerts its effects by competitively inhibiting the enzyme alcohol dehydrogenase. This enzyme catalyzes the initial steps in the metabolism of methanol and ethylene glycol to their toxic metabolites. By inhibiting this enzyme, Fomepizole Hydrochloride prevents the formation of harmful metabolites such as formaldehyde and formic acid from methanol, and glycolate and oxalate from ethylene glycol. This inhibition allows the body to excrete the unmetabolized alcohols, reducing toxicity and preventing organ damage .

Comparison with Similar Compounds

    Ethanol: Also used as an antidote for methanol and ethylene glycol poisoning, but less effective and has more side effects.

    4-Methylpyrazole: The base compound of Fomepizole Hydrochloride, used in similar applications but less potent.

Uniqueness: Fomepizole Hydrochloride is unique due to its high affinity for alcohol dehydrogenase and its ability to effectively inhibit the enzyme at low concentrations. This makes it a preferred choice over ethanol for treating poisoning cases, as it has fewer side effects and is more effective in preventing the formation of toxic metabolites .

Properties

IUPAC Name

4-methyl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCXJHNDMYZOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045776
Record name 4-Methyl-1H-pyrazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56010-88-9
Record name 4-Methyl-1H-pyrazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylpyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyrazole hydrochloride
Reactant of Route 2
4-Methylpyrazole hydrochloride
Reactant of Route 3
4-Methylpyrazole hydrochloride
Reactant of Route 4
4-Methylpyrazole hydrochloride
Reactant of Route 5
4-Methylpyrazole hydrochloride
Reactant of Route 6
4-Methylpyrazole hydrochloride

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